

# An In-depth Technical Guide to (R)-3-Aminopiperidin-2-one Hydrochloride

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## Compound of Interest

Compound Name: 3-Aminopiperidin-2-one  
hydrochloride

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This technical guide provides a comprehensive overview of the core properties of (R)-3-Aminopiperidin-2-one hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of its chemical and physical characteristics, synthesis protocols, and its role in therapeutic pathways.

## Chemical and Physical Properties

(R)-3-Aminopiperidin-2-one hydrochloride is a chiral heterocyclic compound. Its structure consists of a piperidin-2-one ring with an amino group at the 3-position in the (R)-configuration, neutralized with hydrochloric acid.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	406216-02-2
Molecular Formula	C <sub>5</sub> H <sub>11</sub> ClN <sub>2</sub> O
Molecular Weight	150.61 g/mol [1]
IUPAC Name	(3R)-3-aminopiperidin-2-one;hydrochloride
SMILES	<chem>N[C@@H]1CCCNC1=O.Cl</chem>

Table 2: Physical Properties

Property	Value	Notes
Appearance	White to off-white solid/powder	General observation from supplier data.
Melting Point	Not available	Data for the related (R)-3-Aminopiperidine dihydrochloride is 206.0 to 210.0 °C.
Solubility	Soluble in water	General property of hydrochloride salts. Specific quantitative data not available.
Storage	Inert atmosphere, room temperature <sup>[1]</sup>	Recommended to be stored in a cool, dry place away from moisture.

## Spectroscopic Data

Detailed experimental spectroscopic data for (R)-**3-Aminopiperidin-2-one hydrochloride** is not widely available in the public domain. However, based on its chemical structure, the following spectral characteristics can be anticipated. Commercial suppliers may provide specific spectral data upon request.

Table 3: Predicted Spectroscopic Data

Spectrum	Predicted Peaks/Signals
$^1\text{H}$ NMR	Signals corresponding to the diastereotopic protons of the piperidine ring, a signal for the proton at the chiral center (C3), and signals for the amine and amide protons. The exact chemical shifts would be dependent on the solvent used.
$^{13}\text{C}$ NMR	Six distinct signals for the five carbon atoms of the piperidine ring and the carbonyl carbon.
IR	Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-N stretching.
Mass Spec	A molecular ion peak corresponding to the free base ( $\text{C}_5\text{H}_{10}\text{N}_2\text{O}$ ) at $m/z$ 114.08.

## Experimental Protocols: Synthesis

(R)-3-Aminopiperidin-2-one hydrochloride is typically synthesized via a multi-step process. A common route starts from (R)-2,5-diaminopentanoic acid hydrochloride, which is first esterified and then cyclized.

### Esterification of (R)-2,5-diaminopentanoic acid hydrochloride

This step involves the conversion of the carboxylic acid to its methyl ester.

- Materials: (R)-2,5-diaminopentanoic acid hydrochloride, Methanol, Acetyl chloride.
- Procedure:
  - A solution of (R)-2,5-diaminopentanoic acid hydrochloride in methanol is cooled to 0-15 °C.<sup>[2]</sup>

- Acetyl chloride (approximately 1.5 to 2.5 equivalents) is added slowly to the cooled solution, maintaining the temperature.[2]
- The reaction mixture is then heated to 45-65 °C and stirred until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).[2]
- Upon completion, the solvent is removed under reduced pressure to yield (R)-methyl 2,5-diaminopentanoate dihydrochloride.

## Cyclization to (R)-3-Aminopiperidin-2-one

The methyl ester is then cyclized to form the piperidinone ring.

- Materials: (R)-methyl 2,5-diaminopentanoate dihydrochloride, Sodium methoxide, Methanol.
- Procedure:
  - (R)-methyl 2,5-diaminopentanoate dihydrochloride is dissolved in methanol and cooled to a temperature between -10 °C and 0 °C.[2]
  - A solution of sodium methoxide (approximately 2.6 equivalents) in methanol is added dropwise, maintaining the low temperature.[2]
  - The reaction is stirred at this temperature for a sufficient time to form (R)-3-aminopiperidin-2-one.[2]

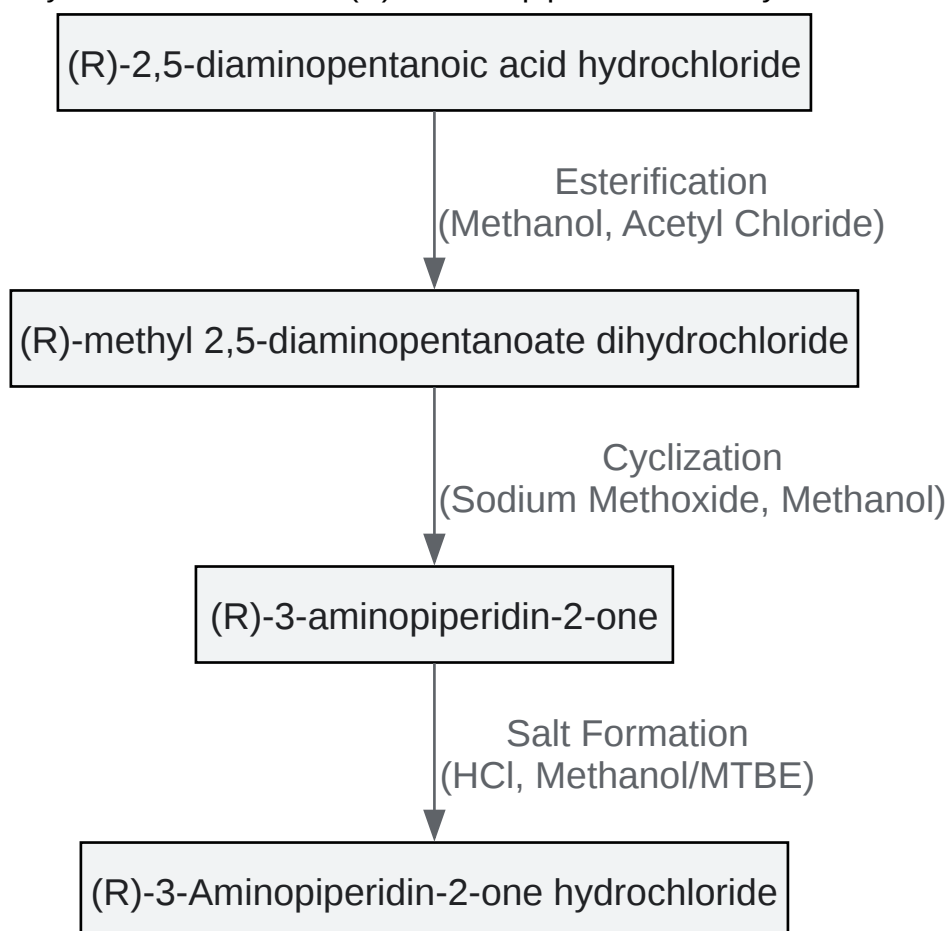
## Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt.

- Materials: (R)-3-aminopiperidin-2-one, Hydrochloric acid, Methanol, Methyl tert-butyl ether.
- Procedure:
  - To the reaction mixture containing (R)-3-aminopiperidin-2-one, a solution of hydrochloric acid (approximately 1.0 to 1.5 equivalents) in a solvent mixture, typically methanol and methyl tert-butyl ether, is added at a temperature between 0 °C and 20 °C.[2]

- The resulting mixture is stirred to allow for the precipitation of (R)-**3-Aminopiperidin-2-one hydrochloride**.<sup>[2]</sup>
- The solid product is collected by filtration, washed with a suitable solvent (e.g., methyl tert-butyl ether), and dried under vacuum.<sup>[2]</sup>

#### Synthesis Workflow of (R)-3-Aminopiperidin-2-one hydrochloride



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Synthesis workflow for (R)-**3-Aminopiperidin-2-one hydrochloride**.

## Role in Drug Development: DPP-IV Inhibition

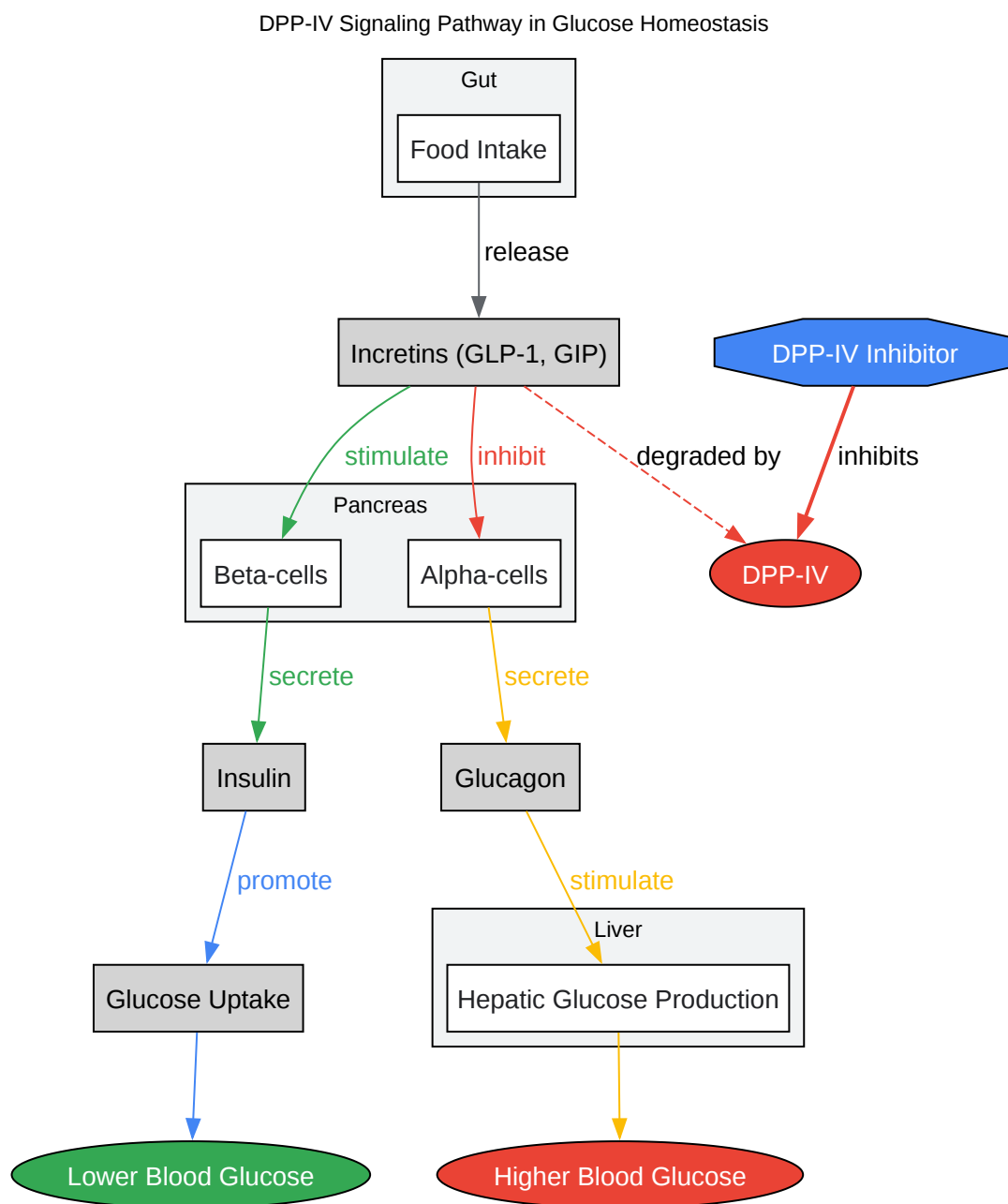
(R)-3-Aminopiperidin-2-one hydrochloride is a crucial building block for the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors.[2] These inhibitors are a class of oral hypoglycemic agents used in the management of type 2 diabetes.

## DPP-IV Signaling Pathway

DPP-IV is an enzyme that rapidly degrades incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP). These hormones play a vital role in glucose homeostasis.

When blood glucose levels are elevated, particularly after a meal, GLP-1 and GIP are released from the gut. They act on pancreatic  $\beta$ -cells to stimulate insulin secretion in a glucose-dependent manner. GLP-1 also suppresses the secretion of glucagon from pancreatic  $\alpha$ -cells, which in turn reduces hepatic glucose production.

DPP-IV inhibitors block the action of the DPP-IV enzyme, thereby increasing the circulating levels of active GLP-1 and GIP. This prolongation of incretin activity enhances glucose-dependent insulin secretion and reduces elevated glucagon levels, leading to improved glycemic control.



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Mechanism of DPP-IV inhibitors in regulating blood glucose.

## Safety and Handling

As a chemical intermediate, (R)-**3-Aminopiperidin-2-one hydrochloride** should be handled with appropriate safety precautions. While specific toxicity data for this compound is limited, related compounds such as 3-aminopiperidine-2,6-dione hydrochloride are known to cause skin and eye irritation. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses), are recommended. The material should be handled in a well-ventilated area.

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## References

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- 2. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
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